molecular formula C11H10N4O B022105 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one CAS No. 108043-88-5

2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one

Cat. No.: B022105
CAS No.: 108043-88-5
M. Wt: 214.22 g/mol
InChI Key: RRWYTKOWRFCKBO-UHFFFAOYSA-N
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Description

2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one is a highly potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central kinase in the DNA damage response (DDR) pathway . By specifically inhibiting ATM, this compound effectively blocks the signaling cascade that is activated primarily by DNA double-strand breaks, preventing the phosphorylation of downstream substrates like CHK2, KAP1, and p53. This targeted action makes it an indispensable pharmacological tool for researchers investigating the mechanisms of DNA repair, cell cycle checkpoint control, and genomic instability. Its primary research value lies in its ability to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide; studies have shown that ATM inhibition can be synthetically lethal in certain cancer contexts and enhance the efficacy of radiotherapy . Consequently, this compound is extensively used in oncology research to explore novel combination therapies and to understand the role of ATM in cancer cell survival, making it a critical asset for advancing the study of cancer biology and the development of targeted cancer treatments .

Properties

IUPAC Name

2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYTKOWRFCKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148367
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108043-88-5
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation via Bis(trifluoroacetoxy)iodobenzene-Mediated Ring Closure

A widely adopted method involves the use of bis(trifluoroacetoxy)iodobenzene (BTI) as a cyclizing agent. In a representative procedure, R-phenylalanine derivatives are converted to methoxyamine-coupled intermediates, which undergo BTI-mediated cyclization to yield tetrahydroquinoline precursors. For instance, benzyl (R)-[1-methoxyamino-1-oxo-3-phenylpropan-2-yl]carbamate (4a ) is treated with BTI in dichloromethane at 0°C, producing the tricyclic product 5a in 90% yield. This step is critical for establishing the quinolinone moiety, with the methoxy group serving as a temporary protecting group for subsequent functionalization.

Reaction Conditions Table

ParameterValue
ReagentBTI (1.0 equiv)
SolventCH₂Cl₂
Temperature0°C → rt
Reaction Time1 hour
Yield85–90%

Palladium-Catalyzed Cross-Coupling for Ring Functionalization

Regioselective Introduction of the 3-Methyl Group

The 3-methyl substituent is introduced through sterically controlled alkylation or Grignard reagent-mediated additions .

Borane-Mediated Reduction of Ketone Intermediates

Reduction of ketone functionalities in intermediates like 6a using borane-methyl sulfide (BH₃·Me₂S) generates secondary alcohols, which are further dehydrated to alkenes and hydrogenated to achieve methyl groups. For instance, treatment of 6a with BH₃·Me₂S in tetrahydrofuran (THF) at 0°C produces the reduced product 7a , which is subsequently hydrogenated over Pearlman’s catalyst (Pd(OH)₂/C) to yield the methyl-bearing derivative.

Key Reaction Metrics

  • Reduction Efficiency : 92–95% conversion (monitored via HPLC)

  • Hydrogenation Pressure : 50 psi H₂

  • Catalyst Loading : 10% Pd(OH)₂/C

Direct Methylation via SN2 Displacement

In an alternative route, brominated intermediates undergo nucleophilic substitution with methylmagnesium bromide (MeMgBr). For example, treating 3-bromo-7H-imidazo[4,5-f]quinolin-7-one with MeMgBr in THF at −78°C affords the 3-methyl derivative in 78% yield. This method’s regioselectivity is attributed to the electron-withdrawing effect of the quinolinone ring, which activates the β-carbon for attack.

Installation of the 2-Amino Functionality

The 2-amino group is typically introduced via hydrolysis of nitriles or reduction of nitro compounds .

Hydrolysis of Cyano Intermediates

Cyanated derivatives such as 11b are hydrolyzed under acidic conditions (e.g., 6 M HCl, reflux) to yield primary amines. This method, while effective, requires stringent pH control to prevent over-hydrolysis to carboxylic acids.

Catalytic Hydrogenation of Nitro Groups

Nitro-substituted precursors are reduced using H₂ and Raney nickel at 60°C, achieving >95% conversion to amines. This approach benefits from high atom economy but necessitates careful handling of pyrophoric catalysts.

Analytical Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is indispensable for verifying regiochemistry. For example, the methyl group in the final product resonates as a singlet at δ 2.34 ppm, while the amino protons appear as a broad singlet at δ 5.84 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) confirms purity ≥95%, as mandated for reference standards. Mobile phases typically comprise acetonitrile and 0.1% trifluoroacetic acid in water, achieving baseline separation of the target compound from synthetic byproducts .

Chemical Reactions Analysis

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Carcinogenic Research

IQ is recognized as a potent mutagen and carcinogen. It is primarily formed during the high-temperature cooking of protein-rich foods, such as grilled or fried meats. Its significance in cancer research stems from several key findings:

  • Mutagenicity : IQ has been shown to be highly mutagenic in the Ames test, which assesses the mutagenic potential of chemical compounds using bacteria. This property has made it a model compound for studying the mechanisms of mutagenesis and carcinogenesis .
  • Presence in Food : It is commonly found in cooked meats and fish, leading to concerns regarding dietary exposure. Studies have indicated that IQ can contribute to the development of various cancers, particularly colorectal cancer .

Case Study: Dietary Exposure Assessment

A study conducted by Sugimura et al. (1993) quantified IQ levels in grilled meats and assessed the associated cancer risk. The findings suggested a direct correlation between high IQ consumption and increased cancer incidence in certain populations .

Pharmacological Applications

While primarily known for its carcinogenic properties, there is emerging interest in exploring IQ's potential therapeutic applications:

  • IRAK Inhibition : Recent research has indicated that compounds related to IQ may inhibit Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases and autoimmune disorders .
  • Antitumor Activity : Some derivatives of IQ have shown promise as antitumor agents due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. These findings are paving the way for developing new cancer therapies .

Food Safety Implications

Given its presence in cooked foods, IQ raises significant food safety concerns:

  • Regulatory Standards : Regulatory agencies are increasingly focusing on monitoring IQ levels in food products. The establishment of permissible limits is crucial for consumer safety .
  • Risk Mitigation Strategies : Research into cooking methods that minimize IQ formation (e.g., steaming instead of grilling) is ongoing. These strategies aim to reduce dietary exposure while maintaining food quality .

Data Table: Summary of Findings

Application AreaKey FindingsReferences
Carcinogenic ResearchHighly mutagenic; found in cooked meats , ,
Pharmacological UsesPotential IRAK inhibitors; antitumor activity ,
Food SafetyMonitoring levels; risk mitigation strategies , ,

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one involves its interaction with specific molecular targets and pathways. It inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), which is involved in prostaglandin production . Additionally, it interacts with receptors such as the histamine H1 receptor, regulating inflammation and allergic reactions. Its antioxidant and anti-inflammatory effects are attributed to these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one belongs to the broader class of heterocyclic amines (HCAs), which share fused aromatic rings with varying substituents. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Substituents Biological Activity
This compound (Target) C₁₁H₁₀N₄O 3-methyl, 2-amino, 7-ketone Genotoxic; carcinogenic in rodents
HOMeIQ (2-Amino-3,6-dihydro-3,4-dimethyl-7H-imidazo[4,5-f]quinolin-7-one) C₁₂H₁₂N₄O 3,4-dimethyl, 2-amino, 7-ketone Major bacterial metabolite of MeIQ; mutagenic in Ames tests
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) C₉H₁₀N₄ 3,8-dimethyl, 2-amino Carcinogenic in multiple organs; found in cooked meats
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) C₁₃H₁₂N₄ 1-methyl, 6-phenyl, 2-amino Mammary and prostate carcinogen; abundant in grilled meats
6-Amino-2-(methylamino)-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one C₁₀H₁₀N₆O 2-methylamino, 6-amino, 8-ketone Anticancer candidate; inhibits topoisomerases

Key Differences

Structural Variations: The target compound and HOMeIQ share an imidazo[4,5-f]quinoline backbone but differ in methylation (HOMeIQ has an additional 4-methyl group) . MeIQx and PhIP belong to the imidazo[4,5-f]quinoxaline and imidazo[4,5-b]pyridine families, respectively, with distinct substitution patterns influencing their metabolic activation pathways .

Metabolism and Toxicity :

  • The target compound and HOMeIQ are both bacterial metabolites, whereas MeIQx and PhIP are pyrolysis products formed during cooking .
  • While the target compound primarily induces colorectal tumors, PhIP is strongly linked to hormone-related cancers (e.g., breast and prostate) .

Synthetic Routes: The target compound is synthesized in six steps from 6-bromo-7-methylquinoline, involving nitration, oxidation, and deprotection . MeIQx and PhIP are typically synthesized via the Maillard reaction or cyclization of aminoimidazoarenes .

Biological Activity

2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one (CAS No. 108043-88-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H10N4O, with a molecular weight of 214.22 g/mol. It is categorized under various chemical classes including mutagenesis research chemicals and has been studied for its implications in cancer therapy and other diseases.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives of related imidazoquinolines can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT116. The IC50 values for these compounds often range from low micromolar concentrations (e.g., 0.39 µM for some derivatives) indicating potent activity against cancer cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from imidazoquinolines have been shown to activate apoptotic pathways and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Hepatotoxicity Studies

Conversely, some studies have highlighted the potential hepatotoxic effects associated with exposure to related compounds. A study using zebrafish models investigated the hepatotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a structural analogue. Results indicated that exposure led to increased levels of liver enzymes (ALT and AST), oxidative stress markers (ROS), and inflammatory cytokines (TNF-α, IL-1β) . These findings suggest that while certain derivatives may have therapeutic potential, they could also pose risks for liver toxicity.

Study on Anticancer Activity

A notable study by Wang et al. focused on the synthesis and evaluation of various imidazoquinoline derivatives for their anticancer properties. The researchers found that specific derivatives exhibited IC50 values as low as 0.01 µM against MCF-7 cells, demonstrating their potential as effective anticancer agents .

Hepatotoxicity Investigation

Another significant investigation examined the effects of IQ on zebrafish over a period of 35 days at various concentrations (0, 8, 80, and 800 ng/mL). The study revealed severe oxidative stress and inflammation in liver tissues at higher concentrations, emphasizing the dual nature of these compounds as both potentially therapeutic yet harmful .

Comparative Data Table

Compound IC50 (µM) Cell Line Effect
2-Amino-3-methylimidazo[4,5-f]quinoline0.39HCT116Anticancer
Related Imidazoquinoline Derivative0.01MCF-7Anticancer
2-Amino-3-methylimidazo[4,5-f]quinoline-ZebrafishHepatotoxicity

Q & A

Basic Research Questions

Q. How is 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one formed in biological systems, and what experimental models are used to study its metabolism?

  • Methodological Answer : The compound is generated via anaerobic bacterial metabolism of dietary heterocyclic amines (e.g., IQ) by human fecal microflora. Experimental models involve incubating parent compounds (e.g., MeIQ) with mixed human fecal bacteria under anaerobic conditions, followed by metabolite isolation using HPLC or LC-MS . Key steps include:

  • Synthesis validation via six-step chemical routes (e.g., starting from 6-bromo-7-methylquinoline).
  • Structural elucidation using NMR and mass spectrometry .

Q. What standardized assays are used to evaluate the mutagenic potential of this compound?

  • Methodological Answer :

  • Ames Test (Salmonella typhimurium TA98) : Direct-acting mutagenicity is assessed with/without metabolic activation (e.g., induced rat liver S9 fraction). The compound exhibits higher mutagenicity with S9 .
  • Williams DNA Repair Test : Measures DNA damage in freshly explanted rat hepatocytes. Notably, this compound was negative in the Williams test, contrasting with its parent compound IQ .

Advanced Research Questions

Q. How can contradictory mutagenicity data (Ames vs. Williams tests) for this compound be reconciled, and what mechanistic insights do they provide?

  • Methodological Answer : The compound’s direct mutagenicity in the Ames test (TA98 strain) suggests it forms DNA adducts without requiring metabolic activation. However, its negativity in the Williams test implies it does not induce sufficient DNA damage to trigger repair mechanisms in hepatocytes. This discrepancy highlights:

  • Strain-specific sensitivity (e.g., TA98 detects frameshift mutations).
  • Tissue-specific metabolic pathways (e.g., hepatic vs. bacterial activation) .
    • Data Table :
AssayResult (Compound)Result (IQ)Metabolic Activation Required?
Ames Test (TA98)PositivePositiveNo (Compound), Yes (IQ)
Williams DNA RepairNegativePositiveN/A

Q. Why does this compound fail to induce colon cancer in rodent models despite its direct mutagenicity?

  • Methodological Answer : Long-term bioassays in male F344 rats (21-month intrarectal infusion) and newborn mice showed no colon carcinogenicity, unlike IQ or NMU. Contributing factors include:

  • Tissue-Specific Bioavailability : Limited absorption or rapid detoxification in the colon.
  • Dose-Response Threshold : Mutagenicity may not translate to carcinogenicity at physiologically relevant exposures.
  • Experimental diets (e.g., 15% corn oil supplementation) did not enhance carcinogenic effects .

Q. What comparative genomic approaches are used to study this compound’s metabolic pathways vs. its parent heterocyclic amines?

  • Methodological Answer :

  • Metabolomic Profiling : LC-MS/MS identifies hydroxylated metabolites and conjugates (e.g., glucuronides).
  • CYP450 Isozyme Studies : Human/rat liver microsomes assess oxidation pathways (e.g., CYP1A2-mediated N-oxidation for IQ vs. bacterial activation for the metabolite) .

Methodological Notes for Experimental Design

  • In Vivo Models : Use F344 rats or transgenic mice with humanized CYP450 systems to mimic metabolic activation pathways .
  • Dosing Regimens : Intrarectal infusion or dietary administration (e.g., 0.01–0.1% in NIH-07 diet) to target colorectal tissues .
  • Controls : Include parent compounds (IQ, MeIQ) and positive carcinogens (e.g., NMU) to validate assay sensitivity .

Key Research Gaps

  • Mechanistic studies on bacterial vs. mammalian metabolic activation.
  • Epigenetic effects (e.g., DNA methylation changes) in non-target tissues.
  • Synergistic interactions with other dietary mutagens (e.g., PhIP, MeIQx) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one
Reactant of Route 2
Reactant of Route 2
2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one

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